molecular formula C20H19N3O5S B6552178 methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040677-03-9

methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552178
CAS No.: 1040677-03-9
M. Wt: 413.4 g/mol
InChI Key: KDWKDRRGFAFBGJ-UHFFFAOYSA-N
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Description

Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a sulfanylidene (thiocarbonyl) group at position 2, a methyl carboxylate moiety at position 7, and a complex substituent at position 2. The position 3 substituent comprises a carbamoylmethyl group linked to a 2-methoxyphenylmethyl scaffold.

Properties

IUPAC Name

methyl 3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-16-6-4-3-5-13(16)10-21-17(24)11-23-18(25)14-8-7-12(19(26)28-2)9-15(14)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWKDRRGFAFBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

  • Molecular Formula : C20_{20}H19_{19}N3_3O5_5S
  • Molecular Weight : 413.4 g/mol
  • CAS Number : 1040677-03-9

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to this compound. For instance:

  • In vitro Studies : Research indicates that derivatives of tetrahydroquinazoline exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted a derivative's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the side chains can enhance potency against resistant bacterial strains .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Mechanism of Action : It is suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Clinical Trials : Preliminary trials with related compounds have indicated a reduction in tumor size in animal models when treated with these derivatives, particularly against breast and colon cancers .

Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects:

  • Cytokine Modulation : Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Animal Models : In vivo studies have demonstrated that administration leads to decreased inflammation markers and improved clinical scores in models of induced inflammation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityHigh (estimated >70%)
MetabolismHepatic
Half-life5–8 hours
ExcretionRenal

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinazoline Derivatives

Compound Name Molecular Formula Molecular Weight Position 3 Substituent logP logSw Hydrogen Bond Acceptors/Donors Reference
Methyl 3-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate C25H21N3O5S 475.52 4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl 3.4375 -3.881 10 / 2
Methyl 3-(cyclopropanecarbonylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate C14H13N3O4S 319.06 Cyclopropanecarbonylamino N/A N/A N/A
Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate C13H14N2O4S 294.32 2-hydroxypropyl N/A N/A N/A

Key Observations:

Substituent Effects on Molecular Weight and Polarity :

  • The 4-methoxy analog (MW 475.52) has the highest molecular weight due to its bulky phenylcarbamoyl substituent, which also contributes to its elevated logP (3.4375), indicating significant hydrophobicity .
  • The cyclopropane derivative (MW 319.06) and hydroxypropyl analog (MW 294.32) are smaller, likely enhancing their solubility compared to the 4-methoxy compound.

Solubility and Hydrogen Bonding :

  • The 4-methoxy compound exhibits poor aqueous solubility (logSw = -3.881), likely due to its hydrophobic aromatic substituent and high polar surface area (79.837 Ų) .
  • The hydroxypropyl analog may display improved solubility due to its hydroxyl group, though data is unavailable in the evidence.

The sulfanylidene group in all compounds may facilitate hydrogen bonding or metal coordination, influencing reactivity and pharmacokinetics.

Functional Analog: Thiadiazole-Based Compound

Its thiadiazole core, however, results in distinct electronic properties compared to quinazolines .

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